molecular formula C19H18N2O3 B2729343 (2E)-2-cyano-N-(4-ethoxyphenyl)-3-(3-methoxyphenyl)acrylamide CAS No. 358315-84-1

(2E)-2-cyano-N-(4-ethoxyphenyl)-3-(3-methoxyphenyl)acrylamide

Cat. No. B2729343
CAS RN: 358315-84-1
M. Wt: 322.364
InChI Key: HVETZYUPBSBSIX-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-cyano-N-(4-ethoxyphenyl)-3-(3-methoxyphenyl)acrylamide, also known as CEMPA, is an acrylamide derivative with a range of potential applications in scientific research. CEMPA is a small-molecule inhibitor that has been used to investigate the role of cysteine cathepsin proteases in a variety of biological processes. CEMPA has been shown to inhibit cathepsins in vitro and in vivo, and is suitable for use in laboratory experiments and drug development.

properties

IUPAC Name

(E)-2-cyano-N-(4-ethoxyphenyl)-3-(3-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-3-24-17-9-7-16(8-10-17)21-19(22)15(13-20)11-14-5-4-6-18(12-14)23-2/h4-12H,3H2,1-2H3,(H,21,22)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVETZYUPBSBSIX-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=CC=C2)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-cyano-N-(4-ethoxyphenyl)-3-(3-methoxyphenyl)acrylamide

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